molecular formula C11H17N B14343353 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine CAS No. 98384-76-0

1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine

Katalognummer: B14343353
CAS-Nummer: 98384-76-0
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: BRVMTHNPCMJNGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be achieved through various methods. One common synthetic route involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction typically proceeds as follows:

    Reactants: 1-bromoethane and pyrrolidine.

    Conditions: Heating and stirring.

    Product: this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives[3][3].

Wissenschaftliche Forschungsanwendungen

1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclopentene moiety may also play a role in its biological effects by influencing the compound’s overall conformation and reactivity .

Vergleich Mit ähnlichen Verbindungen

1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and cyclopentene moieties, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

98384-76-0

Molekularformel

C11H17N

Molekulargewicht

163.26 g/mol

IUPAC-Name

1-[1-(cyclopenten-1-yl)ethenyl]pyrrolidine

InChI

InChI=1S/C11H17N/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h6H,1-5,7-9H2

InChI-Schlüssel

BRVMTHNPCMJNGX-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CCCC1)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.